molecular formula C9H11ClN2O B8052544 3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

Cat. No.: B8052544
M. Wt: 198.65 g/mol
InChI Key: SHCGXNAWGYFVRX-UHFFFAOYSA-N
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Description

3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C8H9N2O·HCl It is a derivative of benzonitrile, featuring an amino group and a hydroxyethyl group attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzonitrile as the starting material.

  • Reaction Steps: The benzonitrile undergoes a series of reactions, including nitration, reduction, and substitution, to introduce the amino and hydroxyethyl groups.

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to maintain quality and consistency.

  • Purification: After synthesis, the compound is purified through crystallization or other purification techniques to remove impurities.

  • Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The hydroxyethyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the amino group.

  • Amines: Resulting from the reduction of the nitrile group.

  • Substituted Derivatives: Resulting from substitution reactions involving the hydroxyethyl group.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • 3-(2-Amino-1-hydroxyethyl)phenol: A structural analog with a different arrangement of the amino and hydroxyethyl groups.

  • Bis (2-hydroxyethyl)amino-tris (hydroxymethyl)methane: Another compound with similar functional groups but a different core structure.

Properties

IUPAC Name

3-(1-amino-2-hydroxyethyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCGXNAWGYFVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CO)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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